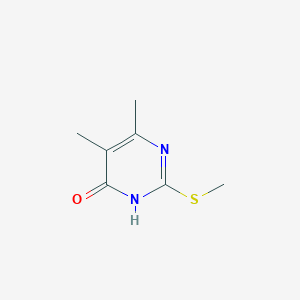

5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

4,5-dimethyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-5(2)8-7(11-3)9-6(4)10/h1-3H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKSFIQDRGDZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295965 | |

| Record name | 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54855-79-7 | |

| Record name | NSC106579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyluracil with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of demethylated pyrimidinones.

Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one typically involves cyclocondensation reactions, which allow for the formation of dihydropyrimidine derivatives. Recent studies have developed efficient synthetic methods that yield high purity and significant quantities of this compound. For instance, a novel method was reported that utilizes cyclocondensation with various aldehydes and urea derivatives, resulting in improved yields compared to traditional Biginelli-type reactions .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in HL-60 leukemia cells with an IC50 value comparable to established chemotherapeutic agents . The compound's mechanism appears to involve induction of cell cycle arrest and apoptosis, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). Studies have demonstrated that derivatives of pyrimidines can inhibit ATP and ADP hydrolysis in synaptosomes from rat cerebral cortex, suggesting potential neuroprotective effects . The inhibition profile indicates that these compounds could be useful in treating conditions associated with dysregulated purinergic signaling.

Drug Development

The structural features of this compound make it a valuable scaffold for drug design. Its ability to modulate biological pathways through enzyme inhibition and antiproliferative activity positions it as a lead compound in the development of new therapeutics for cancer and neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies are crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents at the 4-position have been shown to significantly influence biological activity, indicating that systematic modifications could enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting biological pathways essential for the survival of microorganisms or the progression of diseases. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Compound A : 5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one

- Key differences: Position 5: A bulky 2-(benzyloxy)ethyl group replaces the methyl group.

- Applications : Likely used in drug discovery for targets requiring extended hydrophobic interactions.

Compound B : 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

- Key differences: Position 6: Hydroxy (-OH) group instead of methyl, increasing polarity and hydrogen-bonding capacity.

Compound C : 5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

- Key differences: Position 2: (Methylamino)methyl (-CH2NHMe) group replaces methylsulfanyl. Impact: Higher basicity and polarity due to the amino group, improving solubility in acidic environments .

Research and Development Trends

- Target Compound: Limited recent data; older synthesis methods (pre-2000) dominate .

- Compound B: Newer derivatives (2025 evidence) highlight interest in hydroxylated pyrimidinones for antimicrobial or anti-inflammatory applications .

- Compound C: Amino-substituted variants are explored for CNS-targeted drugs due to improved solubility .

Biological Activity

5,6-Dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₇H₁₀N₂OS

- Molecular Weight : 170.232 g/mol

- CAS Number : 54855-79-7

- Density : 1.25 g/cm³

- Boiling Point : 268.9 ºC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain kinases and modulate various signaling pathways, which may contribute to its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated in various cancer cell lines, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents.

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported effective inhibition of bacterial growth at micromolar concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Efficacy

A study conducted by researchers evaluated the effects of the compound on the proliferation of breast cancer cells. The results indicated that treatment with varying concentrations of the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. -

Case Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. The results showed that the compound effectively inhibited biofilm formation and reduced the viability of bacterial cells in vitro.

Q & A

Q. What are the optimized synthetic routes for 5,6-dimethyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via modified Biginelli reactions or nucleophilic substitution. For example, ZnCl₂-catalyzed cyclocondensation of aldehydes, β-ketoesters, and thiourea derivatives in n-heptane-toluene (1:1) under reflux yields structurally similar dihydropyrimidinones. Key parameters include:

- Catalyst choice : ZnCl₂ enhances cyclization efficiency .

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Reflux conditions (~110–120°C) prevent side reactions like thiourea decomposition.

Yield optimization requires monitoring via TLC and recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the tautomeric equilibrium of this compound in solution?

Tautomerism between the 4-keto and 4-hydroxy forms can be analyzed using:

- NMR spectroscopy : Chemical shifts of NH protons (δ 10–12 ppm) and carbonyl carbons (δ 170–180 ppm) indicate dominant tautomers .

- UV-Vis spectroscopy : Absorption bands at 260–280 nm correlate with π→π* transitions in the conjugated dihydropyrimidinone system.

- pH-dependent studies : Solubility in alkaline media (e.g., NaOH) stabilizes the deprotonated enolate form .

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?

- Solubility : Limited in water but improved in DMSO or DMF. Sodium hydroxide increases solubility via deprotonation .

- Stability :

- Storage : Desiccate at 4°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify electrophilic sites (e.g., C2 adjacent to the methylsulfanyl group).

- Calculate activation energies for substitution pathways, guiding solvent/catalyst selection .

For example, methylsulfanyl groups act as leaving groups in SNAr reactions, with transition states stabilized by polar solvents .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity issues : HPLC-MS analysis (C18 column, 0.1% formic acid gradient) identifies impurities >98% purity is critical for reliable assays .

- Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter methylsulfanyl redox states. Validate results under standardized OECD guidelines .

- Structural analogs : Compare with 6-hydroxy-2-methyl-3,4-dihydropyrimidin-4-one derivatives to isolate structure-activity relationships .

Q. How does environmental pH influence the compound’s fate in aquatic systems?

- Degradation pathways :

- Acidic conditions : Hydrolysis of the dihydropyrimidinone ring dominates, forming urea derivatives.

- Alkaline conditions : Oxidation of the methylsulfanyl group to sulfoxide/sulfone occurs .

- Ecotoxicity testing : Use Daphnia magna assays to assess LC₅₀ values under varying pH (5–9) .

Q. What methodologies validate the compound’s role as a kinase inhibitor in cancer cell lines?

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-competitive FRET assays .

- Cellular assays :

- Measure IC₅₀ in MCF-7 or HeLa cells via MTT assays.

- Confirm target engagement via Western blotting (phospho-ERK/STAT3 downregulation) .

- SAR studies : Modify the 2-methylsulfanyl group to sulfonamide or methylsulfonyl to enhance selectivity .

Methodological Frameworks

Q. How to design a study linking this compound’s electronic properties to its catalytic applications?

- Theoretical framework : Use conceptual DFT indices (electrophilicity ω, nucleophilicity N) to predict catalytic behavior in Knoevenagel condensations .

- Experimental validation :

- Synthesize Schiff base complexes with transition metals (e.g., Cu²⁺).

- Characterize catalytic efficiency in C–C bond formation via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.